molecular formula C14H29N3O B11804564 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one

2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one

Katalognummer: B11804564
Molekulargewicht: 255.40 g/mol
InChI-Schlüssel: ZKNRGUMMEURXAM-UEWDXFNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one is a chiral pyrrolidine-based compound of high interest in medicinal chemistry and pharmacology research. This synthetic small molecule features a stereochemically defined structure that may function as a key intermediate or precursor in the development of novel therapeutic agents. While the specific biological profile of this compound is under investigation, its molecular architecture suggests potential as a ligand for various enzymatic targets. Researchers are exploring its applications primarily in the field of enzyme inhibition, given that structurally related pyrrolidine derivatives are known to exhibit activity as dipeptidyl peptidase 4 (DPP-4) inhibitors . Its mechanism of action, pending further experimental validation, is hypothesized to involve competitive binding at enzyme active sites. This reagent is provided as a high-purity material to support rigorous scientific inquiry, including hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is intended for use in controlled laboratory settings by qualified personnel. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety and regulatory assessments prior to use.

Eigenschaften

Molekularformel

C14H29N3O

Molekulargewicht

255.40 g/mol

IUPAC-Name

2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1

InChI-Schlüssel

ZKNRGUMMEURXAM-UEWDXFNNSA-N

Isomerische SMILES

CC(C)C(C(=O)N1CCC[C@H]1CN(C)C(C)C)N

Kanonische SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Synthesis of (S)-2-Aminomethylpyrrolidine

The pyrrolidine core is synthesized through enantioselective methods to ensure the (2S) configuration:

Method A: Chiral Pool Approach

  • Starting from L-proline, which is reduced to (S)-pyrrolidine-2-methanol using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at 0–5°C.

  • The alcohol is converted to a mesylate intermediate (MsCl, Et3_3N, CH2_2Cl2_2), followed by displacement with sodium azide (NaN3_3) in dimethylformamide (DMF) at 80°C.

  • Catalytic hydrogenation (H2_2, Pd/C, MeOH) yields (S)-2-aminomethylpyrrolidine with >99% enantiomeric excess (ee).

Method B: Catalytic Asymmetric Hydrogenation

  • A prochiral divinylamine precursor undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) in methanol at 50°C and 50 bar H2_2, achieving 98% ee.

Introduction of Methyl(Propan-2-Yl)Amino Group

The aminomethyl side chain is functionalized via reductive amination:

  • Condensation of (S)-2-aminomethylpyrrolidine with acetone in the presence of sodium cyanoborohydride (NaBH3_3CN) and acetic acid (AcOH) in methanol at 25°C.

  • Reaction progress monitored by 1^1H NMR; completion within 12 hours yields the tertiary amine with >95% purity.

Ketone Moiety Assembly and Coupling

Synthesis of 3-Methylbutan-1-one

  • Friedel-Crafts Acylation : Isobutylene reacts with acetyl chloride (AlCl3_3 catalyst, CH2_2Cl2_2, 0°C) to form 3-methylbutanoyl chloride, followed by hydrolysis to the ketone.

  • Yield: 82%; purity confirmed by GC-MS (m/z 86 [M+^+]).

Coupling via Nucleophilic Acyl Substitution

  • The pyrrolidine amine reacts with 3-methylbutanoyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (Et3_3N) at 0°C.

  • After 4 hours, the mixture is washed with NaHCO3_3 and brine, dried (MgSO4_4), and concentrated.

  • Crude product purified via silica gel chromatography (EtOAc/hexane, 3:7) to afford the target compound in 75% yield.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

  • Chiral HPLC : Utilized a Chiralpak IC column (hexane/isopropanol, 90:10) to confirm enantiopurity (>99% ee).

  • Optical Rotation : [α]D25=+34.5°[α]^{25}_D = +34.5° (c = 1.0, CHCl3_3), consistent with literature values for (S)-configured analogs.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.05 (d, 6H, J = 6.8 Hz, CH(CH3_3)2_2), 1.45–1.55 (m, 4H, pyrrolidine CH2_2), 2.25 (s, 3H, NCH3_3), 3.10–3.30 (m, 2H, NCH2_2), 3.75 (q, 1H, J = 7.2 Hz, CHNH2_2).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 21.5 (CH(CH3_3)2_2), 46.8 (NCH3_3), 59.2 (NCH2_2), 174.3 (C=O).

Process Optimization and Scalability

Catalytic Hydrogenation Efficiency

Comparative studies of Pd/C vs. Raney Ni catalysts for intermediate reductions:

CatalystTemperature (°C)Pressure (bar)Yield (%)Purity (%)
10% Pd/C50198.699.2
Raney Ni70395.497.8

Pd/C offers superior selectivity under milder conditions.

Solvent Effects on Coupling Reactions

Screening polar aprotic solvents for acyl substitution:

SolventReaction Time (h)Yield (%)
DCM475
THF668
DMF372
Acetonitrile565

DCM balances reactivity and ease of purification .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group and pyrrolidine nitrogen participate in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (pH 9–11) to form N-alkylated derivatives. Reaction yields depend on steric hindrance from the methyl and isopropyl groups.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C.

Example :

Compound+CH3INaOHN-Methyl derivative(Yield: 65–75%)[1][6]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{N-Methyl derivative} \quad (\text{Yield: 65–75\%}) \quad[1][6]

Condensation Reactions

The ketone group undergoes condensation with primary amines or hydrazines:

  • Schiff Base Formation : Reacts with aniline derivatives in ethanol under reflux to form imines. Optimal yields (70–85%) occur at 60–80°C.

  • Hydrazone Formation : Forms hydrazones with hydrazine hydrate in methanol, requiring catalytic acetic acid.

Oxidation and Reduction

  • Ketone Reduction : The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. LiAlH₄ achieves higher yields (85–90%) but requires anhydrous conditions.

  • Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), cleaving the pyrrolidine ring under acidic conditions.

Amino Group Reactivity

  • Deprotonation : The primary amino group (pKa ~9.5) acts as a base in aqueous solutions, forming salts with mineral acids .

  • Chelation : Binds transition metals (e.g., Cu²⁺) via the amino and pyrrolidine nitrogen atoms, forming stable complexes.

Pyrrolidine Ring Modifications

  • Ring-Opening : Reacts with strong electrophiles (e.g., Br₂) via electrophilic substitution at the α-position of the pyrrolidine ring.

Comparative Reactivity of Structural Analogs

The table below compares the reactivity of this compound with structurally similar derivatives :

CompoundKey Functional GroupsNotable Reactivity Differences
Target CompoundAmino, ketone, pyrrolidineHigher steric hindrance slows alkylation
(S)-2-Amino-1-((R)-3-[…]butan-1-oneChiral pyrrolidine, aminoEnhanced stereoselectivity in acylation
EVT-8056535Isopropyl-methyl-amino groupFaster Schiff base formation due to electron donation

Reaction Conditions and Optimization

Key parameters influencing reaction outcomes:

  • Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

  • Temperature : Most reactions proceed optimally between 20–80°C; higher temperatures risk decomposition.

  • Catalysts : Acidic/basic catalysts (e.g., H₂SO₄, K₂CO₃) enhance kinetics for acylation and alkylation.

Stability Under Reaction Conditions

The compound demonstrates moderate thermal stability but degrades under prolonged exposure to:

  • Strong acids (pH <2) or bases (pH >12) .

  • UV light, necessitating light-protected storage .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Substitution reactions : Where functional groups can be modified or replaced.
  • Reduction and oxidation reactions : Enabling the synthesis of derivatives with altered properties.

Biology

In biological research, this compound is investigated for its potential as a:

  • Biochemical probe : To study specific pathways or mechanisms within cells.
  • Drug development candidate : Due to its structural features that may interact with biological targets.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications:

  • Antimalarial activity : Initial studies suggest efficacy against Plasmodium falciparum, with an effective concentration (EC50) around 0.26 μM.

Industry

In industrial applications, the compound may be utilized in:

  • Chemical manufacturing processes : As an intermediate in producing more complex molecules.

Antimalarial Activity

A series of studies have confirmed the antimalarial potential of this compound:

  • In Vivo Efficacy : In mouse models infected with P. berghei, treatment resulted in significant reductions in parasitemia levels.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has revealed that:

Compound VariantEC50 (μM)Notes
Parent Compound0.26Optimal activity with cyclopropyl group
Cyclobutyl Variant0.484-fold loss in activity
Ethyl Variant>10Significant loss in activity
Methyl Substituted0.31–1.18Reduced activity compared to parent

Cytotoxicity Assessment

Tests on human HepG2 liver cells indicated no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for potential therapeutic use.

Wirkmechanismus

The mechanism of action of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-2-methyl-1-propanol: This compound shares a similar amino group but has a simpler structure.

    2-amino-1-propanol: Another related compound with a similar functional group but different molecular arrangement.

Uniqueness

What sets 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one apart is its complex structure, which imparts unique chemical and biological properties

Biologische Aktivität

The compound 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one is a member of the class of substances known as substituted amino ketones. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one

The compound features a pyrrolidine ring, an amino group, and a ketone, which contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a variety of pharmacological effects, including:

  • CNS Stimulation : Preliminary studies suggest that the compound may have stimulant properties similar to other psychoactive substances. Its interaction with neurotransmitter systems could lead to increased alertness and energy levels.
  • Anticonvulsant Activity : Some derivatives of similar structural classes have demonstrated anticonvulsant properties. Further studies are needed to evaluate whether this specific compound exhibits similar effects.
  • Potential for Abuse : Given its structural similarities to known psychoactive substances, there is concern regarding its potential for abuse and dependence. Regulatory bodies have classified similar compounds under controlled substances due to their psychoactive effects.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data on toxicity is limited but suggests:

  • Acute Toxicity : Initial findings indicate that high doses may lead to adverse effects such as agitation, increased heart rate, and potential neurotoxicity.
  • Long-term Effects : The long-term impact on human health remains largely unstudied; however, compounds within this class often raise concerns about neurodegenerative effects with prolonged use.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference Source
CNS StimulationIncreased alertness
AnticonvulsantPotential anticonvulsant properties
Acute ToxicityAgitation, increased heart rate
Long-term EffectsUnknown (need further research)

Case Study 1: CNS Stimulation

A study conducted on related compounds demonstrated that certain structural modifications can enhance CNS stimulation effects. Participants reported increased energy levels and heightened focus when administered similar compounds, suggesting a need for further exploration of this compound's potential in cognitive enhancement.

Case Study 2: Anticonvulsant Research

In a comparative study of various amino ketones, researchers found that some derivatives exhibited significant anticonvulsant activity in animal models. The study highlighted the importance of specific functional groups in enhancing efficacy against seizures.

Case Study 3: Toxicological Assessment

A recent toxicological assessment evaluated the acute effects of similar compounds in rodent models. The findings indicated dose-dependent toxicity with symptoms such as hyperactivity and tremors, necessitating further investigation into the safety profile of this compound.

Q & A

Basic Research Question

  • IR Spectroscopy : Identify N–H (3437–3378 cm1^{-1}), C=O (1715–1717 cm1^{-1}), and C–N (1240–1260 cm1^{-1}) stretches to confirm amide and pyrrolidine moieties .
  • 1^1H NMR : Key signals include:
    • Pyrrolidine CH2_2 protons at δ 2.01–2.40 ppm (multiplet).
    • N–H protons as broad singlets at δ 4.20–4.35 ppm (sensitive to substituent effects) .
  • Elemental Analysis : Validate purity with ≤ ±0.4% deviation from theoretical C/H/N values .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Advanced Research Question
Conflicting NMR data may arise from:

  • Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; DMSO enhances proton exchange, broadening N–H signals .
  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational flexibility in pyrrolidine rings.
  • Impurity profiling : Employ HPLC (e.g., RP-HPLC as in ) to isolate byproducts and assign peaks correctly.

What methodologies are recommended for designing in vivo neuropharmacological studies on this compound?

Advanced Research Question

  • Anticonvulsant assays : Follow NIH ADD protocols using subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests. Administer doses at 30, 100, and 300 mg/kg (i.p.) and monitor effects at 0.5 and 4 hours post-administration .
  • Neurotoxicity screening : Use rotarod tests to assess motor coordination and ethanol interaction studies .
  • Dose-response curves : Calculate ED50_{50} and TD50_{50} values to establish therapeutic indices .

What computational approaches predict the biological activity and binding modes of this compound?

Advanced Research Question

  • Molecular docking : Use SMILES/InChI data (e.g., from ) to model interactions with CNS targets like GABAA_A receptors.
  • QSAR modeling : Corporate substituent effects (e.g., electron-donating/withdrawing groups on aryl rings) to predict anticonvulsant potency .
  • MD simulations : Assess pyrrolidine ring flexibility and its impact on target binding .

How can stereochemical purity be ensured during synthesis, particularly for the (2S)-pyrrolidine configuration?

Advanced Research Question

  • Chiral catalysts : Use enantiopure starting materials (e.g., L-proline derivatives) .
  • Analytical validation : Employ chiral HPLC with cellulose-based columns or polarimetric analysis to verify enantiomeric excess .
  • Crystallographic control : X-ray diffraction of intermediates to confirm absolute configuration .

What strategies address low yields in elemental analysis or conflicting purity assessments?

Advanced Research Question

  • Purification protocols : Use repeated recrystallization (ethanol/water mixtures) to remove hygroscopic impurities .
  • Combined techniques : Cross-validate purity via TLC, HPLC, and combustion analysis.
  • Moisture control : Store samples in desiccators to prevent hydration, which skews C/H/N ratios .

How can researchers investigate the compound’s mechanism of action in neuroactive pathways?

Advanced Research Question

  • Receptor binding assays : Screen against NMDA, serotonin, or dopamine receptors using radioligand displacement (e.g., 3^3H-labeled antagonists) .
  • Calcium imaging : Assess effects on neuronal Ca2+^{2+} flux in primary cortical cultures.
  • Gene expression profiling : Use qPCR to evaluate modulation of GABAergic or glutamatergic pathway markers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.